molecular formula C12H12N2OS2 B15539301 n-Cyclopropyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide

n-Cyclopropyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide

Cat. No.: B15539301
M. Wt: 264.4 g/mol
InChI Key: YAXAUKMPLIMWCW-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a thiophen-3-yl group and an acetamide moiety bearing a cyclopropyl substituent. This compound’s structural complexity arises from the integration of aromatic heterocycles (thiazole and thiophene) and a cyclopropyl group, which collectively influence its physicochemical and pharmacological properties.

Structural validation of such compounds often relies on crystallographic tools like the SHELX program suite, which enables precise determination of molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

N-cyclopropyl-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H12N2OS2/c15-11(13-9-1-2-9)5-10-7-17-12(14-10)8-3-4-16-6-8/h3-4,6-7,9H,1-2,5H2,(H,13,15)

InChI Key

YAXAUKMPLIMWCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)C3=CSC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Biological Activity
Target Compound Thiazole-acetamide Cyclopropyl, Thiophen-3-yl Not Reported Not Reported Not Reported
2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Thiazole-acetamide 3-hydroxy-pyridin-2-yl High (SAR study) Not Reported HIF prolyl 4-hydroxylase inhibition
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline-pyrimidine-acetamide 4-chlorophenyl, quinoxalin-6-yl 90.2% 230–232 Not Reported

Key Observations :

  • Substituent Impact : The target compound’s thiophen-3-yl group differs from the pyridin-2-yl group in , which is critical for HIF inhibitory activity. Thiophene’s electron-rich nature may enhance π-π stacking in hydrophobic binding pockets compared to pyridine’s hydrogen-bonding capability .
  • Synthetic Complexity : The cyclopropyl group in the target compound may require specialized synthetic conditions (e.g., ring-opening or cyclopropanation reactions) compared to the straightforward acetonitrile/triethylamine reflux method used for compound 4a .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Modifications : In , the hydroxyl group on the pyridine ring enhances inhibitory potency by forming hydrogen bonds with the target enzyme. Replacing pyridine with thiophene (as in the target compound) could alter binding affinity due to reduced polarity and increased lipophilicity .
  • Cyclopropyl Advantage : The cyclopropyl group on the acetamide nitrogen may improve metabolic stability compared to linear alkyl chains, as seen in other drug candidates. This substituent could reduce oxidative degradation by cytochrome P450 enzymes .

Physicochemical Properties

  • Thermal Stability : Compound 4a exhibits a high melting point (230–232°C), attributed to strong intermolecular hydrogen bonding. The target compound’s melting point may vary based on the flexibility introduced by the cyclopropyl group.

Crystallographic Validation

Discrepancies in bond lengths or angles between the target and its analogs (e.g., pyridine vs. thiophene substituents) could be resolved using these programs.

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone for constructing the 2-(thiophen-3-yl)thiazol-4-yl fragment. This method involves the reaction of a thioamide with an α-haloketone bearing the thiophene substituent. For example, thiophene-3-carboxaldehyde can be converted to an α-bromoketone via bromination, which subsequently reacts with a thioamide derived from cyclopropylamine.

Reaction Conditions :

  • Thioamide Preparation : Cyclopropylamine is treated with carbon disulfide in the presence of a base to form the thioamide intermediate.
  • Cyclization : The α-bromo-1-(thiophen-3-yl)propan-2-one reacts with the thioamide in ethanol at reflux, yielding the thiazole core.

Acetamide Coupling

The acetic acid side chain is introduced via alkylation of the thiazole intermediate. For instance, ethyl bromoacetate undergoes nucleophilic substitution at the 4-position of the thiazole, followed by saponification to the carboxylic acid. Activation with thionyl chloride converts the acid to an acyl chloride, which is then coupled with cyclopropylamine using triethylamine as a base.

Optimization Note : The use of N,N-diisopropylethylamine (DIPEA) in dichloromethane with 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) enhances coupling efficiency, achieving yields >90%.

Nucleophilic Substitution and Amide Coupling

Thiazole Halogenation and Functionalization

An alternative route involves pre-forming a halogenated thiazole intermediate. 4-Chlorothiazole derivatives are synthesized via POCl3-mediated chlorination of thiazolones, which are then subjected to nucleophilic substitution with thiophene-3-thiol.

Key Steps :

  • Chlorination : 4-(Thiophen-3-yl)thiazol-2(3H)-one is treated with POCl3 at 80°C to yield 4-chloro-2-(thiophen-3-yl)thiazole.
  • Alkylation : The chlorothiazole reacts with ethyl bromoacetate in acetonitrile using K2CO3 as a base, forming ethyl 2-(2-(thiophen-3-yl)thiazol-4-yl)acetate.

Amidation and Deprotection

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water. Subsequent activation with thionyl chloride and reaction with cyclopropylamine affords the acetamide. Trifluoroacetic acid (TFA) is employed for deprotection if tert-butyloxycarbonyl (Boc) groups are used, yielding the final product in high purity.

Continuous Flow Synthesis for Scalability

Microreactor Optimization

For industrial-scale production, continuous flow systems enhance reaction control and reproducibility. The thiazole cyclization and amide coupling steps are conducted in tandem within a microreactor setup, reducing side reactions and improving heat transfer.

Parameters :

  • Residence Time : 10–15 minutes at 100°C.
  • Catalyst : Heterogeneous catalysts (e.g., immobilized lipases) facilitate ester hydrolysis and amide bond formation in a single flow.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Complexity
Hantzsch Synthesis 75–85% >95% Moderate High
Nucleophilic Substitution 80–90% >98% High Moderate
Continuous Flow 85–93% >99% Industrial Low

Key Observations :

  • The Hantzsch method requires meticulous control of cyclization conditions to avoid polymerization.
  • Nucleophilic substitution offers superior regioselectivity but demands halogenated intermediates.
  • Continuous flow systems achieve the highest yields and are optimal for bulk production.

Q & A

Q. What are the standard synthetic routes for n-Cyclopropyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide?

The synthesis typically involves:

  • Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under basic conditions.
  • Introduction of the thiophenyl group through nucleophilic substitution or Suzuki coupling.
  • Acetamide functionalization using acetic anhydride or acetyl chloride in basic media. Reaction conditions (temperature, solvent, pH) must be tightly controlled to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to identify amide (C=O, N-H) and thiazole (C-S) functional groups. Multi-technique cross-validation is essential for structural accuracy .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Target kinases or proteases due to thiazole’s affinity for ATP-binding pockets. Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Temperature control : Use reflux conditions for cyclization (70–90°C) but avoid overheating to prevent decomposition.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to improve efficiency.
  • Purification : Employ gradient flash chromatography or recrystallization to isolate high-purity product .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Structural comparators : Compare substituent effects (e.g., cyclopropyl vs. ethyl groups) using analogs from and .
  • Assay standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) to reduce variability.
  • Dose-response analysis : Calculate EC₅₀/IC₅₀ values to differentiate potency from assay noise .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or microbial enzymes.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data .

Q. How to determine solubility and stability under physiological conditions?

  • HPLC-based solubility assays : Measure in PBS (pH 7.4) and simulate gastric fluid (pH 2.0).
  • Stability profiling : Use LC-MS to track degradation products after 24–72 hours at 37°C.
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .

Q. What crystallographic validation strategies ensure structural accuracy?

  • SHELX refinement : Apply SHELXL for small-molecule crystallography to resolve disorder and validate H-atom positions.
  • Twinned data analysis : Use PLATON to detect and model twinning in crystals.
  • CCDC deposition : Cross-check with Cambridge Structural Database entries for bond-length/angle consistency .

Q. How to identify this compound’s molecular targets in mechanistic studies?

  • Pull-down assays : Immobilize the compound on agarose beads for affinity chromatography with cell lysates.
  • Phage display : Screen peptide libraries to identify binding motifs.
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway perturbations .

Q. What strategies enable regioselective functionalization of the thiazole ring?

  • Directed lithiation : Use LDA at −78°C to selectively deprotonate C5-H for electrophilic quenching.
  • Protecting groups : Temporarily block reactive sites (e.g., amide NH with Boc) during coupling reactions.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side-product formation .

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